5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-propoxyphenyl group at position 2, a nitrile group at position 4, and a piperazine ring at position 5 modified with a 2-fluorobenzoyl moiety. Its molecular formula is C₂₄H₂₂FN₅O₃, with an average molecular weight of 459.47 g/mol.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-2-15-31-18-9-7-17(8-10-18)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-5-3-4-6-20(19)25/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWVTLQWHPMFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the piperazine intermediate: This involves the reaction of piperazine with 2-fluorobenzoyl chloride under basic conditions to yield 4-(2-fluorobenzoyl)piperazine.
Synthesis of the oxazole ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as 2-amino-4-propoxybenzonitrile, under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the 4-(2-fluorobenzoyl)piperazine with the oxazole intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Aromatic Rings: The target compound’s 4-propoxyphenyl group (R₂) is unique among the analogs, which typically feature halogenated phenyl (e.g., 2-fluorophenyl in ) or ethenyl-linked aromatic systems (e.g., 2-(4-fluorophenyl)ethenyl in ). Fluorine positioning on the benzoyl moiety (R₁) significantly impacts electronic properties. For instance, the 2-fluorobenzoyl group in versus the 4-fluorobenzoyl in may influence steric interactions with biological targets.
Piperazine Modifications :
- Replacement of the benzoyl group with a chloroacetyl moiety (as in ) reduces aromaticity and introduces electrophilic character, which could affect stability or reactivity.
Molecular Weight and Lipophilicity :
- The target compound (459.47 g/mol) is heavier than analogs like (394.38 g/mol) due to the bulky 4-propoxyphenyl group. This may impact pharmacokinetic parameters such as membrane permeability or metabolic clearance.
Available Data Limitations :
- While molecular weights and structural data are well-documented (e.g., ), biological activity or solubility data for these compounds are absent in the provided evidence.
Research Findings and Implications
- Synthetic Accessibility : Analogs such as those in and are available in milligram quantities, suggesting feasibility for further pharmacological screening. However, the target compound’s synthesis would require tailored optimization due to its unique 4-propoxyphenyl substituent.
- Structure-Activity Relationship (SAR) :
Biological Activity
The compound 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step procedures typical for oxazole derivatives. Key steps include the formation of the oxazole ring and the introduction of functional groups such as the piperazine moiety and fluorobenzoyl substituent. The synthetic pathway generally follows these steps:
- Formation of Oxazole Ring : Using appropriate precursors and reagents under controlled conditions.
- Piperazine Attachment : Incorporating the piperazine group through nucleophilic substitution or coupling reactions.
- Functionalization : Introducing the fluorobenzoyl and propoxy groups via acylation or alkylation techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as broth microdilution.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value indicating effective antioxidant activity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antipsychotic Potential : A study investigated its effects on neurotransmitter systems relevant to psychotic disorders. The compound showed promising results in modulating dopamine receptors, suggesting potential use in treating schizophrenia.
- Analgesic Activity : In animal models, this compound exhibited analgesic effects comparable to standard analgesics in pain response tests, indicating its potential as a pain management agent.
- Toxicological Assessment : Acute toxicity studies revealed that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
